

iHCK-37 solubility and preparation for in vivo studies

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Compound of Interest

Compound Name: *iHCK-37*

Cat. No.: *B7721802*

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Application Notes and Protocols for iHCK-37 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **iHCK-37**, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), in preclinical research, with a focus on its solubility and preparation for in vivo studies.

Introduction

iHCK-37 is a selective inhibitor of HCK, a member of the Src family of tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), making it a promising therapeutic target.[1][3] **iHCK-37** has demonstrated anti-neoplastic activity in leukemia cells both in vitro and in vivo.[1][3] It has been shown to reduce the activation of the MAPK/ERK and PI3K/AKT signaling pathways, leading to decreased cell proliferation and induction of apoptosis in malignant cells.[1][3][4]

Physicochemical Properties

Property	Value	Reference
Synonyms	ASN05260065	[5]
Molecular Formula	C30H32N4O2S2	[6]
Molecular Weight	544.73 g/mol	[6]
Ki for HCK	0.22 μ M	[5][6][7]

Solubility

iHCK-37 exhibits limited solubility in aqueous solutions but is soluble in organic solvents. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO).

Solvent	Solubility	Reference
DMSO	≥ 0.5 mg/mL (0.92 mM)	[8]
DMSO	10 mM	[2]

For in vivo studies, **iHCK-37** is typically first dissolved in DMSO and then may be further diluted, although direct intraperitoneal injection of the DMSO solution has been used.[3]

In Vivo Studies: A Case Study in a Murine Model of AML

A study utilizing a well-established hCG-PML-RAR α transgenic mouse model of Acute Promyelocytic Leukemia (APL), a subtype of AML, provides key insights into the in vivo application of **iHCK-37**. [3]

Parameter	Details	Reference
Animal Model	hCG-PML-RAR α transgenic mice	[3]
Administration Route	Intraperitoneal (IP) injection	[3]
Vehicle	DMSO	[3]
Dosage	2.5, 5.0, or 10.0 μ M (single dose)	[3]
Study Duration	Mice were sacrificed at 24, 48, or 72 hours post-treatment	[3]
Observed Effects	- Reduced phosphorylation of ERK and AKT in bone marrow cells. - Significant decrease in peripheral blood leukocyte numbers.	[3]

Experimental Protocols

Preparation of iHCK-37 for In Vivo Administration

This protocol is based on the methods described in the literature for a murine model of AML.[3]

Materials:

- **iHCK-37** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free syringes and needles for administration

Procedure:

- Calculate the required amount of **iHCK-37**: Based on the desired final concentration and the total volume to be administered to the animals.

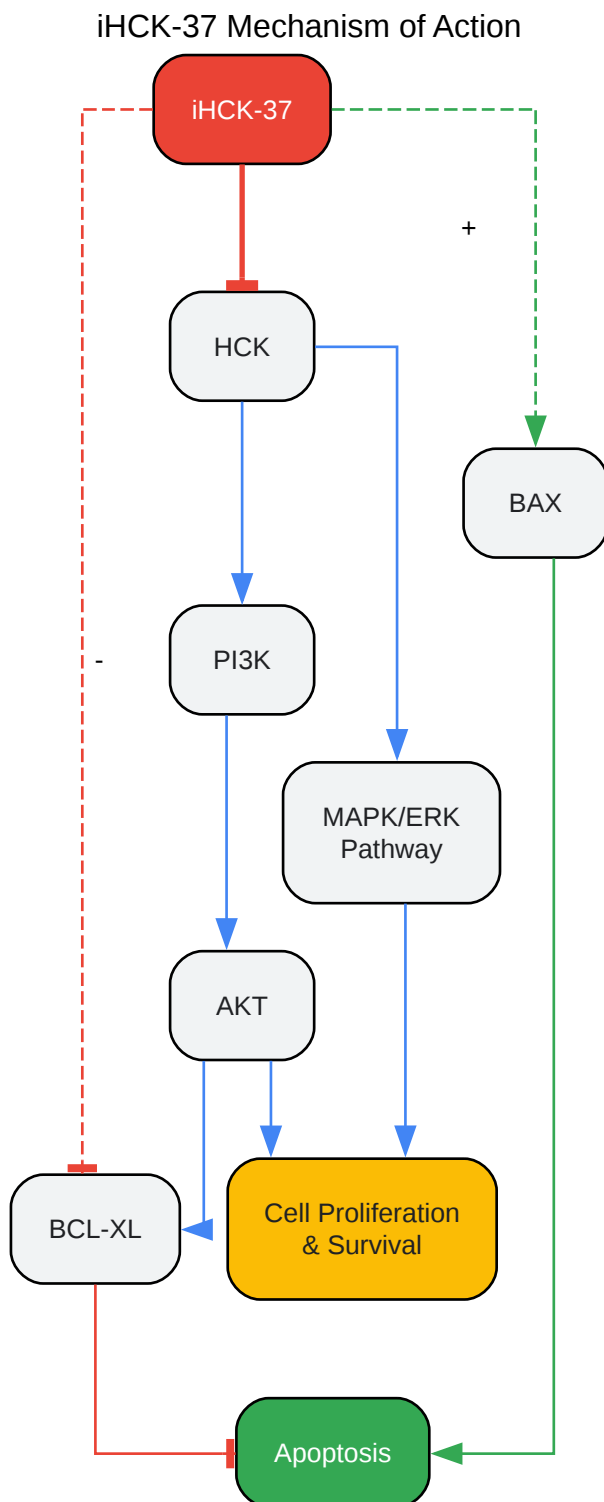
- Prepare a stock solution:
 - Aseptically weigh the required amount of **iHCK-37** powder and place it in a sterile microcentrifuge tube.
 - Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).
 - Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.^[5]
- Prepare the working solution:
 - The referenced study administered unique doses of 2.5, 5.0, or 10.0 μ M intraperitoneally. ^[3] It is crucial to calculate the volume of the stock solution needed to achieve the desired dose in the final injection volume for each animal.
 - Note: The original study used DMSO as the vehicle for intraperitoneal injection.^[3] Depending on the experimental design and institutional guidelines, further dilution in a vehicle more amenable to in vivo administration (e.g., saline, PBS with a low percentage of DMSO) may be considered. However, the compatibility and stability of **iHCK-37** in such mixed solvents should be validated. For the purposes of replicating the cited study, a direct administration of the DMSO solution is implied.
- Administration:
 - Administer the prepared **iHCK-37** solution to the mice via intraperitoneal injection.
 - The volume of injection should be consistent across all animals and adhere to institutional guidelines for animal welfare.
 - It is recommended to prepare the working solution fresh on the day of use.^[5]

Storage of Stock Solution:

- Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. ^{[5][7]}
- Aliquot the stock solution to avoid repeated freeze-thaw cycles.^{[5][7]}

Visualizations

Signaling Pathway of iHCK-37

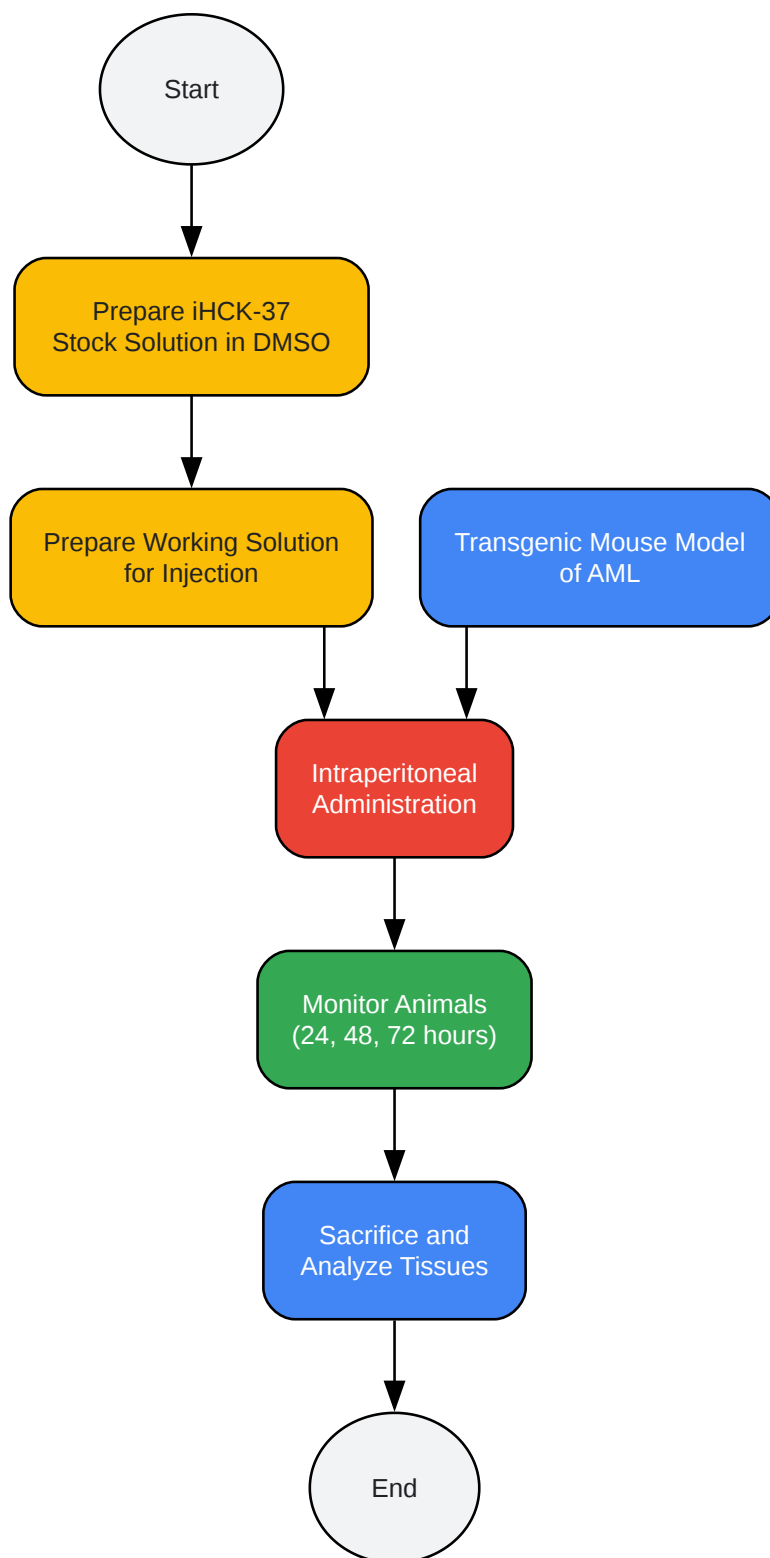


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Caption: **iHCK-37** inhibits HCK, leading to downregulation of PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for In Vivo Administration

In Vivo Administration Workflow for iHCK-37

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